Copper(I)acetylacetonate

Catalog No.
S13659948
CAS No.
M.F
C5H7CuO2
M. Wt
162.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I)acetylacetonate

Product Name

Copper(I)acetylacetonate

IUPAC Name

copper(1+);pentane-2,4-dione

Molecular Formula

C5H7CuO2

Molecular Weight

162.65 g/mol

InChI

InChI=1S/C5H7O2.Cu/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1

InChI Key

KKBQOLVWHMQICV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.[Cu+]

Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5_5H7_7O2_2). In this compound, copper exists in the +1 oxidation state and is coordinated by acetylacetonate ligands, which are derived from acetylacetone. This compound is recognized for its stability and unique properties, making it valuable in various chemical applications, particularly in catalysis and materials science. The structure of copper(I) acetylacetonate typically features a tetrahedral geometry around the copper ion, contributing to its reactivity and interaction with other chemical species.

  • Oxidation: It can be oxidized to form copper(II) acetylacetonate. This reaction often occurs in the presence of oxygen or other oxidizing agents.
  • Reduction: Under specific conditions, copper(I) acetylacetonate can be reduced back to metallic copper, typically using reducing agents such as hydrogen gas or hydrazine.
  • Substitution Reactions: The acetylacetonate ligands can be substituted by other ligands (e.g., phosphines or amines), allowing for the formation of various copper complexes.

Research has indicated that copper(I) acetylacetonate exhibits potential biological activities, particularly antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in biomedicine and agriculture. Its role in drug delivery systems is also being explored due to its ability to form stable complexes with various therapeutic agents .

Copper(I) acetylacetonate can be synthesized through several methods:

  • Reaction with Copper(I) Chloride: A common synthesis route involves reacting copper(I) chloride with acetylacetone in the presence of a base. The general reaction can be summarized as follows:
    CuCl+C5H8O2+BaseCu C5H7O2)+HCl\text{CuCl}+\text{C}_5\text{H}_8\text{O}_2+\text{Base}\rightarrow \text{Cu C}_5\text{H}_7\text{O}_2)+\text{HCl}
  • Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Control over reaction conditions such as temperature and solvent choice is critical to maintaining the stability of the copper(I) ion during synthesis.

Copper(I) acetylacetonate finds extensive applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis and polymerization reactions, particularly in processes requiring mild conditions.
  • Material Science: The compound is used in the production of advanced materials and coatings due to its unique electronic and optical properties.
  • Nanotechnology: It is employed as a precursor for synthesizing nanoparticles, which have applications in electronics and medicine.
  • Biomedicine: Its potential antimicrobial activity makes it a candidate for use in medical devices and treatments .

Studies on the interactions of copper(I) acetylacetonate with other compounds have revealed insights into its reactivity and potential applications. For instance, research has shown that it can effectively catalyze reactions involving azides and alkynes, demonstrating its utility in click chemistry protocols. Additionally, investigations into its behavior under varying environmental conditions have highlighted its stability and reactivity patterns, which are crucial for optimizing its use in industrial applications .

Copper(I) acetylacetonate shares similarities with several other metal acetylacetonates. Here is a comparison highlighting its uniqueness:

CompoundMetal Oxidation StateNotable Properties
Copper(II) acetylacetonate+2More stable but less reactive than Copper(I).
Nickel(II) acetylacetonate+2Exhibits different catalytic properties.
Cobalt(II) acetylacetonate+2Known for its complex formation abilities.

Uniqueness: The primary distinction of copper(I) acetylacetonate lies in its +1 oxidation state, which imparts different reactivity compared to its +2 counterpart. This characteristic makes it particularly advantageous for specific catalytic and synthetic applications where lower oxidation states are preferred .

Hydrogen Bond Acceptor Count

3

Exact Mass

161.974202 g/mol

Monoisotopic Mass

161.974202 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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